methyl 1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate
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Overview
Description
Methyl 1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure containing both pyrrole and pyrimidine rings. Such structures are often found in bioactive molecules and have significant applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate typically involves multi-step organic reactions. One common method includes:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the pyrrolo[2,3-d]pyrimidine core.
Functional Group Modification:
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols; polar aprotic solvents.
Major Products
Oxidation: Oxo derivatives
Reduction: Hydroxyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, which can be useful in cancer treatment.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate involves its interaction with specific molecular targets:
Kinase Inhibition: The compound binds to the ATP-binding site of kinases, inhibiting their activity and thus blocking signal transduction pathways involved in cell proliferation.
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar bicyclic structure.
Pyrido[2,3-d]pyrimidine: Known for its biological activities and used in medicinal chemistry.
Pyrrolopyrazine: Exhibits various biological activities including antimicrobial and antitumor properties.
Uniqueness
Methyl 1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate is unique due to its specific substitution pattern and the presence of both pyrrole and pyrimidine rings, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H20N3O4+ |
---|---|
Molecular Weight |
294.33 g/mol |
IUPAC Name |
methyl 1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate |
InChI |
InChI=1S/C14H20N3O4/c1-8(2)7-17-10(13(19)21-5)6-9-11(17)15(3)14(20)16(4)12(9)18/h6,8-9H,7H2,1-5H3/q+1 |
InChI Key |
JMIYXWVUNCDFTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[N+]1=C2C(C=C1C(=O)OC)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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